Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-

描述

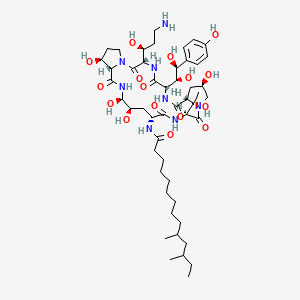

Pneumocandin B0, also known as hydroxy echinocandin, is an organic chemical compound with the formula C50H80N8O17. It is produced by the fungus Glarea lozoyensis. Pneumocandin B0 is a potent antifungal agent that inhibits the synthesis of β-(1→3)-D-glucan, a crucial component of fungal cell walls . This compound is particularly significant due to its role as a precursor in the synthesis of the antifungal drug caspofungin .

准备方法

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The biosynthesis involves a series of enzymatic reactions that convert primary metabolites into the complex lipohexapeptide structure of pneumocandin B0 .

Industrial Production Methods: Industrial production of pneumocandin B0 has been optimized through extensive mutation and medium optimization techniques. This includes the use of random mutagenesis and fermentation optimization to enhance yield . Additionally, metabolic profiling has been employed to identify key metabolites and enzymes that influence pneumocandin B0 biosynthesis, leading to improved production strategies .

化学反应分析

Semisynthetic Derivatization to Caspofungin

Pneumocandin B0 undergoes targeted chemical modifications to produce caspofungin:

-

Peptide Hydrolysis : Cleavage of the cyclic hexapeptide ring under controlled acidic conditions.

-

N-Acetylation : Introduction of an acetyl group at the ornithine residue to enhance stability and solubility .

-

Side-Chain Functionalization : Addition of a 2-aminoethylamino group to improve antifungal activity .

Table 2: Key Structural Features of Caspofungin vs. Pneumocandin B0

Fermentation Optimization and Reaction Enhancements

Industrial production relies on optimizing reaction conditions to overcome feedback inhibition:

-

Adaptive Laboratory Evolution (ALE) : After 50 cycles, membrane permeability increased by 14%, boosting secretion rates by 3× .

-

Fatty Acid Additives : Stearic acid (1 g/L) increased B0 production by 22.98% by promoting lipid droplet storage .

-

Enzymatic Activity Modulation : Enhanced superoxide dismutase (SOD) and catalase (CAT) activity reduced oxidative stress during fermentation .

Enzymatic Hydroxylation Mechanisms

The stereochemistry of hydroxylation is crucial for bioactivity:

-

Lysine Hydroxylases : Enzymes like K3H-1 and K4H-4 catalyze site-specific hydroxylation of L-lysine, influencing antifungal potency .

-

Substrate Specificity : Hydroxylases exhibit strict selectivity for unprotected L-lysine, with no activity on D-lysine or methylated derivatives .

Table 3: Stereochemical Outcomes of Hydroxylation

| Enzyme | Substrate | Product Configuration | Biological Impact |

|---|---|---|---|

| K3H-1 | L-lysine | (2-S,3-S)-3-Hyl | Enhanced glucan synthase inhibition |

| K4H-4 | L-lysine | (2-S,4-R)-4-Hyl | Altered cell wall targeting |

Chemical Stability and Degradation

Pneumocandin B0 undergoes spontaneous degradation under specific conditions:

科学研究应用

Production Techniques

The production of Pneumocandin B0 is often limited by feedback inhibition during fermentation. Recent studies have employed adaptive laboratory evolution (ALE) to enhance its production. For instance, after 50 cycles of ALE, strains showed a 32% increase in Pneumocandin B0 production, reaching levels of 2131 g/L. This improvement was attributed to changes in membrane permeability and fatty acid composition, which facilitated better secretion rates of the compound .

Genetic Engineering

Genetic manipulation has also been pivotal in optimizing the biosynthetic pathways for Pneumocandin B0. By modifying key enzymes involved in its synthesis, researchers have successfully increased yields while reducing by-products like Pneumocandin A0. This approach has resulted in strains that produce Pneumocandin B0 as the primary product with minimal contamination from other compounds .

Pneumocandin B0 exhibits potent antifungal activity primarily through the inhibition of β-(1,3)-D-glucan synthase , an enzyme critical for fungal cell wall synthesis. This mechanism compromises cell integrity, leading to osmotic instability and cell lysis. The compound's structural features significantly influence its efficacy against various fungal pathogens .

Structure-Activity Relationship

Research indicates that modifications in the structure of Pneumocandin B0 can lead to varying levels of antifungal potency. For example, analogues with altered hydroxylation patterns have demonstrated enhanced activity against species such as Candida and Aspergillus fumigatus.

Antifungal Treatment

Pneumocandin B0 serves as a crucial precursor for caspofungin, which is widely used to treat systemic fungal infections, particularly in immunocompromised patients. Clinical trials have shown that caspofungin effectively reduces fungal loads in patients with candidiasis and other invasive fungal infections .

Research Implications

Ongoing studies into pneumocandins contribute to the development of new antifungal agents with improved efficacy and safety profiles. The exploration of genetic engineering techniques to produce novel analogues holds promise for overcoming resistance issues associated with existing antifungal treatments .

Case Study 1: Efficacy Against Systemic Candidiasis

A study evaluated the effectiveness of Pneumocandin A0 (closely related to Pneumocandin B0) in treating systemic candidiasis in animal models. Results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .

Case Study 2: Clinical Trials with Caspofungin

Clinical trials involving caspofungin have demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding pneumocandins' biological activity for developing effective treatments .

Summary Table: Comparison of Pneumocandin Compounds

| Compound Name | Antifungal Activity | Key Features |

|---|---|---|

| Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |

| Pneumocandin B0 | High | Semisynthetic derivative; precursor to caspofungin |

| Caspofungin | Very High | Improved solubility and stability |

| Novel Analogues | Variable | Enhanced activity against resistant strains |

作用机制

Pneumocandin B0 exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan in fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis . The molecular targets involved in this pathway include the catalytic unit of β-(1,3)-D-glucan synthase .

相似化合物的比较

Pneumocandin B0 is part of the echinocandin family of antifungal lipohexapeptides. Similar compounds include echinocandin B, micafungin, and anidulafungin . Compared to these compounds, pneumocandin B0 has unique structural features, such as specific side chains and residues, that contribute to its distinct antifungal properties . The primary distinction lies in its role as a precursor for caspofungin, which has been optimized for clinical use .

生物活性

Pneumocandin B0, a lipohexapeptide produced by the fungus Glarea lozoyensis, has garnered significant attention due to its antifungal properties and its role as a precursor for the semi-synthetic antifungal agent caspofungin. This article delves into the biological activity of Pneumocandin B0, particularly focusing on its mechanisms of action, production enhancements, and comparative analyses with related compounds.

Pneumocandin B0 is characterized by a unique structure that includes a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. Its primary mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. By disrupting this process, Pneumocandin B0 effectively inhibits fungal growth, making it a valuable compound in antifungal therapy .

Production Enhancements

The production of Pneumocandin B0 is subject to feedback inhibition, which can limit yield. Recent studies have employed adaptive laboratory evolution (ALE) techniques to enhance production. For instance, a strain developed through ALE demonstrated a 32% increase in Pneumocandin B0 yield compared to the wild type, achieving production levels of 2131 g/L. This enhancement was attributed to modifications in cell membrane permeability and increased intracellular concentrations of key metabolites like proline and acetyl-CoA .

Table 1: Production Yields of Pneumocandin B0

| Strain Type | Production Yield (g/L) | % Increase Over Wild Type |

|---|---|---|

| Wild Type | 1615 | - |

| ALE50 | 2131 | 32% |

Case Studies and Comparative Analysis

In a comparative study examining various extraction methods for Pneumocandin B0, sodium dodecyl sulfate (SDS) was found to significantly enhance yield. At an optimal concentration of 1.0 g/L, SDS increased the Pneumocandin B0 yield by 16.2%, demonstrating its potential as an effective extractant in fermentation processes .

Moreover, research exploring the structural analogs of Pneumocandin B0 revealed that modifications to the side chain can lead to variations in antifungal activity. For example, pneumocandin I exhibited elevated antifungal activity while maintaining similar hemolytic properties compared to its predecessors .

Table 2: Comparison of Antifungal Activities

| Compound | Antifungal Activity (MIC µg/mL) | Hemolytic Activity (µg/mL) |

|---|---|---|

| Pneumocandin B0 | 0.5 | >100 |

| Pneumocandin I | 0.25 | >100 |

Research Findings

Extensive research has been conducted to elucidate the biosynthetic pathways involved in the production of Pneumocandin B0. Genetic manipulation techniques have successfully increased yields by altering metabolic pathways within G. lozoyensis. Mutagenesis strategies have been employed to create strains that preferentially produce Pneumocandin B0 over other related compounds like pneumocandin A0 .

Additionally, studies have highlighted the potential for using pneumocandins as templates for developing new antifungal agents. The discovery of caspofungin as a semi-synthetic derivative underscores the importance of understanding and optimizing the biosynthesis of pneumocandins for therapeutic applications .

属性

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)52-32-24-36(64)46(70)56-48(72)41-35(63)19-21-57(41)50(74)39(34(62)18-20-51)54-47(71)40(43(67)42(66)29-14-16-30(60)17-15-29)55-45(69)33-23-31(61)25-58(33)49(73)38(28(4)59)53-44(32)68/h14-17,26-28,31-36,38-43,46,59-64,66-67,70H,5-13,18-25,51H2,1-4H3,(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)/t26?,27?,28-,31+,32+,33-,34-,35-,36+,38-,39-,40-,41-,42-,43-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVVQYCKEAJWFA-DATADPGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N8O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150283-04-8 | |

| Record name | Pneumocandin B0, 5-((3R)-3-hydroxy-L-ornithine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150283048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。